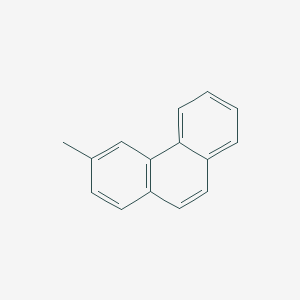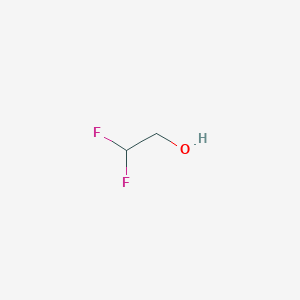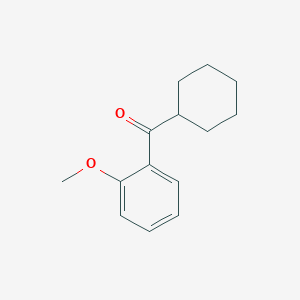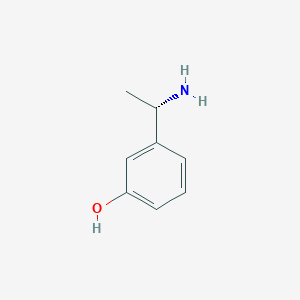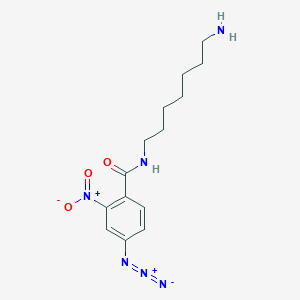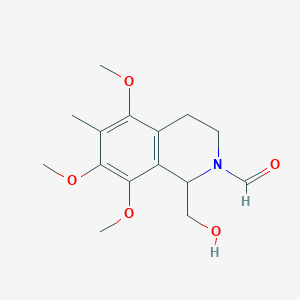
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Mecanismo De Acción
The mechanism of action of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death that is important for the prevention of cancer. It has also been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments is its potential therapeutic applications. This compound has been shown to possess several properties that make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, further research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved therapeutic properties.
In conclusion, 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its complex synthesis method and promising properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a complex process that involves several steps. The starting material for the synthesis is 2,3,4,5-tetramethoxytoluene, which is reacted with formaldehyde and ammonium chloride to form the intermediate 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline. This intermediate is then oxidized with potassium permanganate to yield 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
124867-50-1 |
|---|---|
Nombre del producto |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Fórmula molecular |
C15H21NO5 |
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C15H21NO5/c1-9-13(19-2)10-5-6-16(8-18)11(7-17)12(10)15(21-4)14(9)20-3/h8,11,17H,5-7H2,1-4H3 |
Clave InChI |
SHGQFUADXRFCRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
SMILES canónico |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
Sinónimos |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinolin e-2-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
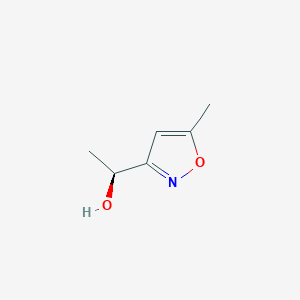
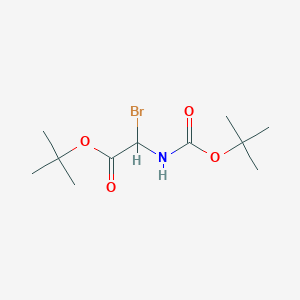

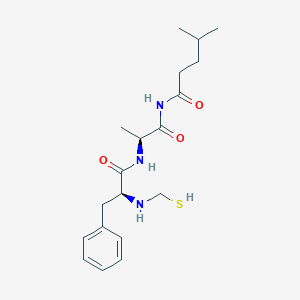
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
